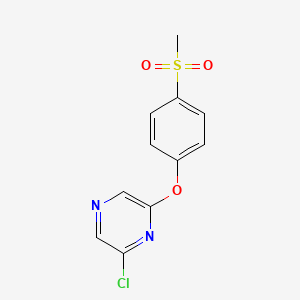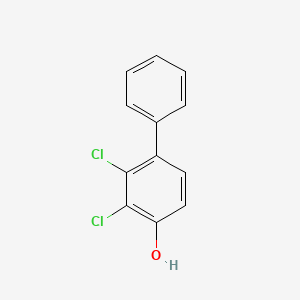
2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine is an organic compound that features a pyrazine ring substituted with a chlorinated and a methylsulfonylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-(methylsulfonyl)phenol, which is then reacted with 2,6-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrazine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide, depending on the reagents and conditions used.
Coupling Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in solvents like tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrazine derivative, while oxidation of the methylsulfonyl group would produce a sulfone derivative.
Aplicaciones Científicas De Investigación
2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting pyrazine-containing scaffolds.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazine derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfonyl and chloropyrazine groups can influence the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
2-(4-(Methylsulfonyl)phenyl)benzimidazole: Selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory properties.
Uniqueness
2-(4-(Methylsulfonyl)phenoxy)-6-chloropyrazine is unique due to the combination of its pyrazine core with the methylsulfonylphenoxy and chloro substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H9ClN2O3S |
|---|---|
Peso molecular |
284.72 g/mol |
Nombre IUPAC |
2-chloro-6-(4-methylsulfonylphenoxy)pyrazine |
InChI |
InChI=1S/C11H9ClN2O3S/c1-18(15,16)9-4-2-8(3-5-9)17-11-7-13-6-10(12)14-11/h2-7H,1H3 |
Clave InChI |
HYYLGNPUFHWGTM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)OC2=CN=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)
![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12281765.png)

![[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride](/img/structure/B12281772.png)

![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride](/img/structure/B12281786.png)
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-](/img/structure/B12281791.png)
![1-cyclopropyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B12281792.png)

![Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B12281811.png)
![3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium](/img/structure/B12281820.png)

![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12281822.png)
